TriMM

Übersicht

Beschreibung

TriMM is a cutting-edge chemical compound that has garnered significant attention in the scientific community due to its versatile applications across various disciplines. This compound is known for its unique molecular structure, which allows it to participate in a wide range of chemical reactions, making it a valuable asset in both research and industrial settings.

Wirkmechanismus

- Role : GPRC5D is highly and selectively expressed on the cell surface of MM cells, independently of B cell maturation antigen (BCMA). Importantly, it shows minimal or no expression on normal B-cells or B-cell precursors .

- This binding activates T-cells, leading to antibody-dependent cell cytotoxicity (ADCC) against MM cells. Essentially, talquetamab bridges T-cells and MM cells, resulting in targeted cell killing .

- Downstream effects include MM cell lysis, reduction in tumor burden, and potential disease control .

- Impact on Bioavailability : The SC route ensures steady drug levels and may enhance patient compliance .

- It contributes to disease control and potentially extends survival in patients with relapsed or refractory MM .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

TriMM plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It acts as an E3 ubiquitin ligase, which is essential for the ubiquitylation cascade. This interaction is mediated through its RING domain, which imparts E3 ligase activity to this compound. The compound also interacts with substrate proteins through its variable C-terminal region, facilitating the regulation of numerous cellular activities, including innate immune responses .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to regulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s role as an E3 ubiquitin ligase allows it to modulate the degradation of specific proteins, thereby influencing cell cycle regulation, apoptosis, and immune responses. The compound’s impact on gene expression is particularly significant, as it can lead to changes in the expression levels of genes involved in these critical cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules via its RING domain, facilitating the transfer of ubiquitin to target proteins. This process can result in either the activation or inhibition of these proteins, depending on the context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions highlight the compound’s versatility and its ability to impact a wide range of molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular processes, including alterations in protein degradation pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate protein degradation and gene expression without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including cellular stress and apoptosis. These threshold effects highlight the importance of carefully regulating this compound dosage to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an E3 ubiquitin ligase allows it to influence metabolic flux by regulating the degradation of key metabolic enzymes. This can lead to changes in metabolite levels and overall metabolic homeostasis. The compound’s interactions with specific cofactors further modulate its activity and impact on metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound within tissues is also influenced by its binding affinity to various proteins, which can impact its accumulation and overall activity .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may localize to the nucleus to regulate gene expression or to the cytoplasm to modulate protein degradation pathways. These localization patterns are essential for understanding the compound’s diverse roles in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TriMM typically involves a multi-step process that includes the following key steps:

Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions often require specific catalysts and controlled temperature conditions to ensure the desired product is obtained.

Functionalization: The core structure is then functionalized through various chemical reactions, such as halogenation, alkylation, or acylation. These reactions introduce functional groups that enhance the reactivity and versatility of this compound.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, leading to consistent and high-quality production of this compound. Additionally, industrial production often involves the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: TriMM undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives with enhanced reactivity.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of reduced derivatives with different functional properties.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, acyl chlorides, presence of catalysts.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

TriMM has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, catalysis, and material science. Its unique reactivity makes it a valuable tool for developing new chemical reactions and materials.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms, protein interactions, and cellular processes. Its ability to interact with biological molecules makes

Eigenschaften

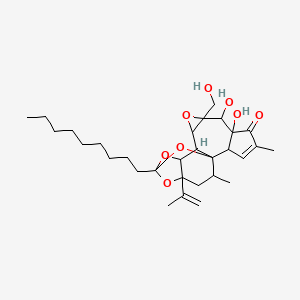

IUPAC Name |

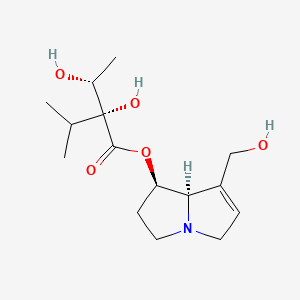

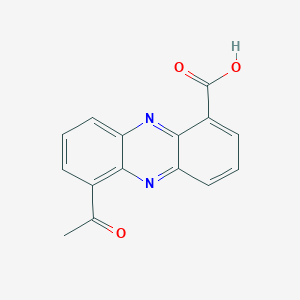

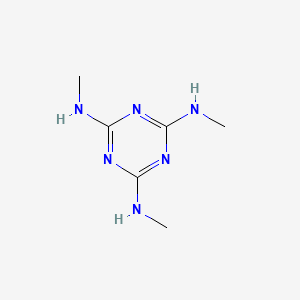

2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXGKUJMFHVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182525 | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-46-5 | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TriMM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2CDL28K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is TRIMM in the context of weight management?

A1: this compound (Tailored Rapid Interactive Mobile Messaging) is a text message-based intervention program designed to assist overweight and obese adults in losing weight. It personalizes interaction and content for weight control by targeting relevant behaviors at opportune times based on individual weight control challenges and daily routines. []

Q2: How effective was this compound in promoting weight loss in the pilot study?

A2: The pilot study showed that participants in the this compound group lost significantly more weight than those receiving standard care (8.0 lb vs. 1.3 lb, p<0.03) over six months. []

Q3: How does this compound address the limitations of existing weight loss options?

A3: Existing weight loss methods are often limited by cost and accessibility. This compound offers a cost-effective (<$1/week per individual) and scalable solution, requiring no smartphone and leveraging the wide reach of text messaging. []

Q4: How does the this compound methodology enhance expert system maintenance?

A4: this compound, or The Relational Intelligence Management Methodology, is a computable method used to minimize maintenance anomalies and effort in expert system rule bases. It employs a three-stage compaction technique to achieve this, reducing opportunities for implicit and explicit anomalies. []

Q5: Can you provide examples of how this compound improved expert system rule bases in practice?

A5: In tests conducted on Ph.D. student expert systems projects, this compound demonstrated significant reductions in opportunities for implicit anomalies (41.5%), opportunities for explicit anomalies (40%), number of rules (28.6%), and number of tests within the rule base (35.6%). []

Q6: What is the this compound model's application in understanding infectious disease propagation?

A6: this compound, adapted from the SIS propagation model, is used to analyze the correlation between wild animal markets and the epidemic situation of major infectious diseases. This model incorporates nine factors, including the number of susceptible individuals exposed to infected individuals, the probability of infection upon exposure, and the recovery probability. []

Q7: How does the this compound model for infectious disease differ from traditional models?

A7: Unlike traditional models, the this compound model specifically focuses on the relationship between wildlife trading and the spread of infectious diseases. It incorporates a wider range of factors to provide a more comprehensive understanding of the complexities involved. []

Q8: How is the this compound methodology employed in road infrastructure management?

A8: The this compound (Tomorrow's Road Infrastructure Monitoring and Management) project focuses on utilizing advanced monitoring techniques for bridge, pavement, and road equipment monitoring to provide comprehensive data for improved road management systems. [, ]

Q9: What are the potential benefits of implementing the this compound approach in road infrastructure management?

A9: The this compound approach can potentially lead to improvements in cost efficiency, time and spatial coverage, reduced traffic disruptions during monitoring, enhanced indicator reliability, better understanding of physical processes impacting infrastructure, and more effective responses to functionality and safety needs. [, ]

Q10: How does the TRIMMS model contribute to Transportation Demand Management (TDM)?

A10: TRIMMS (Trip Reduction Impacts for Mobility Management Strategies), a sketch planning tool, evaluates the cost-effectiveness of TDM strategies by estimating their impact on various factors like emission reductions, accident reductions, congestion alleviation, fuel consumption, and global climate change. [, , ]

Q11: What are the key benefits of utilizing the TRIMMS model for TDM program evaluation?

A11: TRIMMS allows for a comprehensive cost-benefit analysis by considering a wide array of factors. It provides default parameters for 85 metropolitan areas in the US, offers customization options, differentiates between regional and employer-site analyses, and includes a Monte Carlo-based sensitivity analysis module to assess program cost-effectiveness. [, , ]

Q12: How does the this compound system enhance music instruction?

A12: this compound (Technology/Research Integrated Music Mastery) is an instructional approach that integrates technology, mastery learning, and cooperative learning principles to maximize educational value in music classrooms. It leverages technology not in isolation, but as a tool woven into the fabric of other teaching methodologies. []

Q13: What is the distribution pattern of hexamethylmelamine (HMM) and pentamethylmelamine (PMM) in M5076/73A ovarian cancer-bearing mice?

A13: Both HMM and PMM, when administered intraperitoneally, exhibit distinct distribution patterns in various tissues of M5076/73A ovarian cancer-bearing mice. Notably, PMM demonstrates higher accumulation in the spleen and kidney compared to HMM. []

Q14: How do the metabolites of HMM and PMM, specifically N2,N4,N6-trimethylmelamine (this compound) and N2,N2,N4,N6-tetramethylmelamine (TMM), differ in their tissue distribution?

A14: this compound exhibits significantly higher concentrations across all evaluated organs, particularly in the brain, compared to TMM, HMM, and PMM. This suggests potentially distinct pharmacological activities and implications for this compound. []

Q15: How do polymer-doped polymer mixing rods improve light distribution from colored LEDs?

A15: Incorporating transparent refractive index matched micro-particles (this compound) into polymethyl methacrylate (PMMA) rods enhances the color mixing of red, green, and blue (RGB) LEDs, resulting in a more uniform white light distribution with minimal backscattering and light loss. []

Q16: What is the role of this compound particles in enhancing the performance of translucent polymer sheets for lighting applications?

A16: this compound particles embedded in polymer sheets act as scattering centers, effectively diffusing light and improving the sheet's translucency. This makes them ideal for daylighting applications, allowing for efficient and controlled distribution of natural light. [, ]

Q17: How does the concentration of this compound particles affect the optical properties of the polymer sheets?

A17: The concentration of this compound particles directly influences the scattering properties of the sheet. Higher concentrations lead to increased scattering, resulting in a more diffuse light output. [, ]

Q18: What are the advantages of using Monte Carlo ray-tracing simulations in the design of this compound-doped light guides?

A18: Monte Carlo simulations offer a powerful tool for predicting the light distribution within this compound-doped light guides. This allows researchers to optimize parameters like particle concentration and refractive index to achieve desired scattering profiles and maximize light extraction efficiency. [, , ]

Q19: How does the this compound statistical method contribute to the understanding of genetic factors in facial clefts?

A19: this compound (Triad Multi-Marker), a statistical method, is used to identify genetic associations by analyzing multi-SNP genotypes directly from case-parent triads without the need for haplotype inference. This approach has been valuable in identifying genes potentially associated with both isolated cleft lip with or without cleft palate (I-CL/P) and isolated cleft palate (I-CP). [, , ]

Q20: What were the key findings from the Scandinavian studies using this compound to investigate genetic factors in facial clefts?

A20: The studies identified strong associations between specific genes and different types of facial clefts. For I-CL/P, IRF6 and ADH1C were consistently associated in both Norwegian and Danish populations. For I-CP, associations were observed with ALX3, MKX, and PDGFC. [, , ]

Q21: Did the study find evidence supporting the hypothesis that isolated cleft lip only (CLO) might have a distinct etiology compared to isolated cleft lip and palate (CLP)?

A21: Yes, the subphenotype analysis focusing on isolated CLO and CLP revealed phenotype-specific genetic associations. While both IRF6 and FGF12 showed associations with isolated CL/P, FGF12 was specifically linked to isolated CLO. This suggests a potential distinct etiological pathway for isolated CLO. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1219699.png)

![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)

![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)